molecular formula C6H6Br2N2O B8793719 4,5-Dibromo-2-ethylpyridazin-3(2H)-one CAS No. 103977-71-5

4,5-Dibromo-2-ethylpyridazin-3(2H)-one

Cat. No.: B8793719
CAS No.: 103977-71-5
M. Wt: 281.93 g/mol
InChI Key: FNNFIPZTBUKDAE-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-ethylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and an ethyl group at the 2 position of the pyridazinone ring

Preparation Methods

The synthesis of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazinone. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4,5-Dibromo-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dibromo-2-ethylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridazinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

4,5-Dibromo-2-ethylpyridazin-3(2H)-one can be compared with other similar compounds, such as:

    4,5-dibromo-2-ethyl-2H-1,2,3-triazole: Another brominated compound with different ring structure and properties.

    2-ethyl-4,5-dibromo-1H-imidazole: A compound with similar bromine substitution but different ring system.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazinone ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

103977-71-5

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

4,5-dibromo-2-ethylpyridazin-3-one

InChI

InChI=1S/C6H6Br2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3

InChI Key

FNNFIPZTBUKDAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)Br)Br

Origin of Product

United States

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